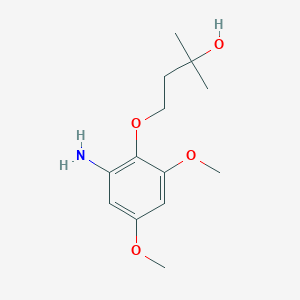
4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol is a chemical compound with a complex structure that includes an amino group, two methoxy groups, and a phenoxy group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 2-amino-4,6-dimethoxyphenol with an appropriate halogenated butanol derivative under basic conditions to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then alkylated using a suitable alkylating agent to introduce the 2-methylbutan-2-ol moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Amino-4,6-dimethoxyphenoxy)butan-2-ol
- 3-(2-Amino-4,6-dimethoxyphenoxy)propane-1,2-diol
Comparison
Compared to similar compounds, 4-(2-Amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol is unique due to its specific structural features, such as the presence of the 2-methylbutan-2-ol moiety
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
4-(2-amino-4,6-dimethoxyphenoxy)-2-methylbutan-2-ol |
InChI |
InChI=1S/C13H21NO4/c1-13(2,15)5-6-18-12-10(14)7-9(16-3)8-11(12)17-4/h7-8,15H,5-6,14H2,1-4H3 |
Clave InChI |
FDHGBAQNCHUPFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCOC1=C(C=C(C=C1OC)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















